molecular formula C18H22ClN3O2S2 B2926395 6-Ethyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1330294-65-9

6-Ethyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2926395
CAS RN: 1330294-65-9
M. Wt: 411.96
InChI Key: MVSFCFNRZYUCQJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide, a pyridine, and a tetrahydrothieno group. It also contains a methylthio group and an ethyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The pyridine ring, for example, is a six-membered ring with one nitrogen atom and five carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research in this area has led to the development of new synthetic pathways and the exploration of novel heterocyclic compounds with potential biological activities. For example, studies have focused on the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, providing insights into synthetic strategies that could be applicable to the synthesis of 6-Ethyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride and its analogs (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Activity of Heterocyclic Compounds

Some studies have examined the antimicrobial activity of heterocyclic compounds, suggesting a potential application area for 6-Ethyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride derivatives. For instance, research on the antimicrobial activity of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides indicates the potential for these compounds to act against various microbial strains, highlighting the relevance of further investigating similar structures for antimicrobial applications (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure .

Future Directions

The future directions for research on this compound could include further studies to determine its potential uses. For example, if it shows promising biological activity, it could be developed into a new drug .

properties

IUPAC Name

6-ethyl-2-[(2-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2.ClH/c1-3-21-9-8-11-14(10-21)25-18(15(11)16(19)22)20-17(23)12-6-4-5-7-13(12)24-2;/h4-7H,3,8-10H2,1-2H3,(H2,19,22)(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSFCFNRZYUCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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